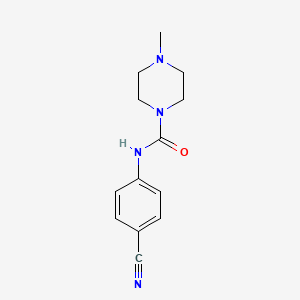
N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide, also known as HDQ, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide is not fully understood, but it is believed to act as a DNA intercalator. This means that it can insert itself between the base pairs of DNA, causing structural changes that can affect DNA replication and transcription. N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has also been found to protect neurons from oxidative stress and reduce inflammation in the brain. In addition, N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide in lab experiments is its versatility. It can be used in a wide range of studies, from cancer research to neuroscience. N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, there are also some limitations to using N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide. One of the main limitations is its potential toxicity, which can vary depending on the cell type and concentration used. In addition, N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide can be difficult to solubilize, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide. One area of interest is the development of N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide-based drugs for cancer therapy. Another area of research is the use of N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to understand the mechanism of action of N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide and its potential toxicity in different cell types. Overall, N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has the potential to be a valuable tool for scientific research and drug development, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide involves the reaction between 2-methylquinoline-4-carboxylic acid and ethylene diamine. The reaction is carried out in the presence of a catalyst, such as acetic anhydride, and the resulting product is purified using column chromatography. The purity of the product is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has been used in various scientific research studies, including cancer research, neuroscience, and drug development. It has been found to have antitumor properties, making it a potential candidate for cancer therapy. N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has also been shown to have neuroprotective effects, making it a valuable tool for studying neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide has been used in the development of new drugs, as it can act as a lead compound for the synthesis of new chemical entities.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-9-12(14(18)16(2)7-8-17)11-5-3-4-6-13(11)15-10/h3-6,9,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABURZKAEIQPERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N,2-dimethylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)



![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)


![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)